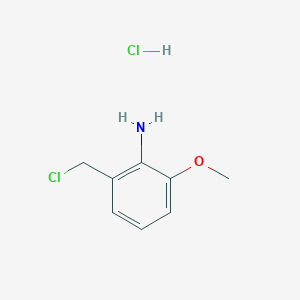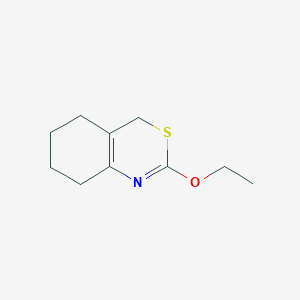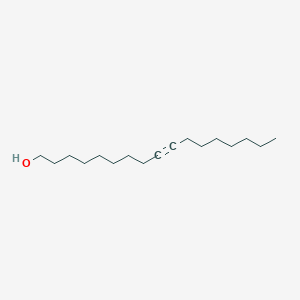
Heptadec-9-YN-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptadec-9-YN-1-OL: is an organic compound belonging to the class of long-chain fatty alcohols. It is characterized by the presence of a triple bond at the ninth carbon atom and a hydroxyl group at the first carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptadec-9-YN-1-OL can be synthesized through several methods. One common approach involves the alkylation of lithium (trimethylsilyl)acetylide with tetrahydropyranyl-protected ω-bromoalcohols, followed by the cleavage of the trimethylsilyl moiety and the tetrahydropyranyl protecting group. The final step involves copper (II)-catalyzed Eglinton coupling to obtain the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized to ensure high yields and purity, making it suitable for various applications in different industries .
Chemical Reactions Analysis
Types of Reactions: Heptadec-9-YN-1-OL undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the triple bond and the hydroxyl group, which provide reactive sites for different reagents .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alkanes or alkenes.
Major Products Formed: The major products formed from these reactions include carboxylic acids, ketones, alkanes, alkenes, and halogenated derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Heptadec-9-YN-1-OL has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Heptadec-9-YN-1-OL involves its interaction with specific molecular targets and pathways. The compound’s triple bond and hydroxyl group allow it to interact with enzymes and receptors, leading to various biological effects. For example, its anticancer activity is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
13-Heptadecyn-1-ol: Another long-chain fatty alcohol with a triple bond at the thirteenth carbon atom.
Octadec-17-yn-1-ol: A similar compound with a longer carbon chain and a triple bond at the seventeenth carbon atom.
Uniqueness: Heptadec-9-YN-1-OL is unique due to its specific structure, which provides distinct chemical and biological properties.
Properties
CAS No. |
88109-74-4 |
|---|---|
Molecular Formula |
C17H32O |
Molecular Weight |
252.4 g/mol |
IUPAC Name |
heptadec-9-yn-1-ol |
InChI |
InChI=1S/C17H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h18H,2-7,10-17H2,1H3 |
InChI Key |
DQMGIGVBXIIVSB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC#CCCCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-3-oxatricyclo[3.2.1.0~2,4~]octane-6-carbonitrile](/img/structure/B14387515.png)
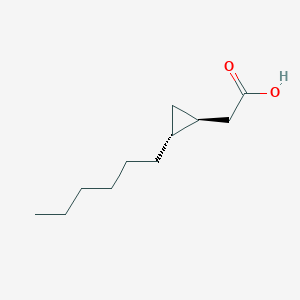
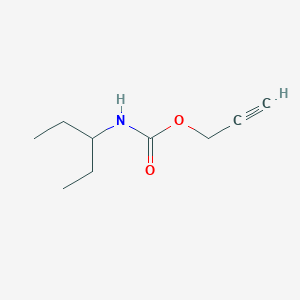
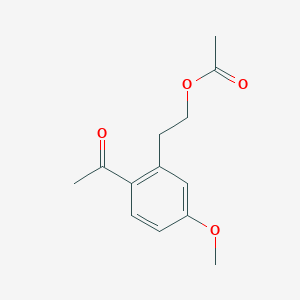
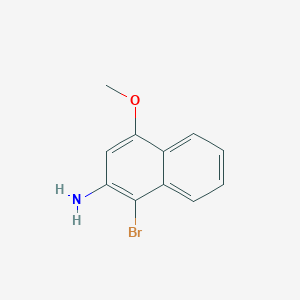
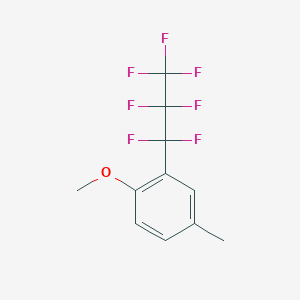
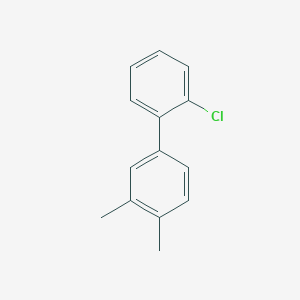
![2,7-Bis[2-(4-bromophenyl)ethenyl]naphthalene](/img/structure/B14387583.png)
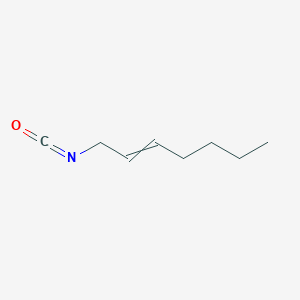
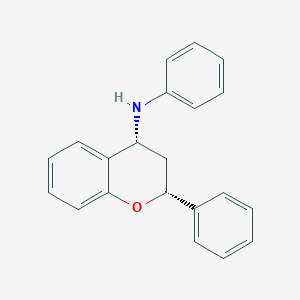
![4-[(5-Acetyl-4-methyl-1,3-thiazol-2-yl)amino]-3-methylbenzene-1-sulfonamide](/img/structure/B14387591.png)
![3-[5-(Dimethylamino)naphthalene-1-sulfonyl]-1-phenylpropyl carbonate](/img/structure/B14387599.png)
